Reduced PPARα Agonism vs. 3-Alkyl Substituted Analogs
The target compound lacks the 3-alkyl substituent that is essential for potent PPARα agonism. SAR studies show that the steric bulkiness of the 3-substituent on the 1H-pyrazolo[3,4-b]pyridine ring is critical for hPPARα agonistic activity [1]. In a cellular transactivation assay, the potent PPARα agonist Compound B (6-ethyl-1-(4-fluorophenyl)-3-pentan-3-yl-pyrazolo[3,4-b]pyridine-4-carboxylic acid) at 3 µM enhanced PPARα transactivation by 100-fold, comparable to 50 µM fenofibric acid [2]. The target compound, lacking this 3-substituent, is predicted to have substantially lower PPARα potency, making it a useful selectivity control or a scaffold for targeting alternative pathways.
| Evidence Dimension | Transcriptional activation of human PPARα |
|---|---|
| Target Compound Data | No direct data; predicted significantly lower potency based on SAR |
| Comparator Or Baseline | Compound B (3 µM): 100-fold activation vs. fenofibric acid (50 µM) |
| Quantified Difference | Qualitative: expected >10-fold reduction in potency |
| Conditions | Cellular transactivation assay using full-length human PPARα |
Why This Matters
Ensures procurement of a compound with a distinct pharmacological profile, avoiding unintended PPARα activation present in alkyl-substituted analogs.
- [1] Miyachi, H., et al. (2019). Structural development of 1H-pyrazolo-[3,4-b]pyridine-4-carboxylic acid derivatives as human peroxisome proliferator-activated receptor alpha (PPARα)-selective agonists. Bioorganic & Medicinal Chemistry Letters, 29(16), 2124-2128. View Source
- [2] Yoshida, T., et al. (2020). Structural Basis for PPARα Activation by 1H-pyrazolo-[3,4-b]pyridine Derivatives. Scientific Reports, 10, 7623. View Source
